molecular formula C6H6N2O3 B2616386 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1368337-66-9

5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2616386
CAS RN: 1368337-66-9
M. Wt: 154.125
InChI Key: QWELNTQUYLGXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid” is an organic compound . It is a solid in physical form .


Molecular Structure Analysis

The molecular weight of “this compound” is 154.13 . The InChI code is 1S/C6H6N2O3/c1-8-5(3-9)4(2-7-8)6(10)11/h2-3H,1H3,(H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the available resources, pyrazoles in general are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid . Its molecular weight is 154.13 . The InChI code is 1S/C6H6N2O3/c1-8-5(3-9)4(2-7-8)6(10)11/h2-3H,1H3,(H,10,11) .

Scientific Research Applications

5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the development of novel materials, such as polymers, and has been used to study the structure and properties of various organic compounds. Additionally, it has been used in the development of new catalysts and has been used to study the mechanism of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is not completely understood. However, it is believed that the compound acts as a proton donor, providing a source of protons for the formation of new bonds. Additionally, it is believed that the compound can act as an electron acceptor, allowing electrons to be transferred between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can act as an antioxidant, providing protection against oxidative damage. Additionally, it has been suggested that this compound may have anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The advantages of using 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments include its low cost, its availability in a variety of forms, and its low toxicity. Additionally, the compound is relatively stable and can be easily stored and handled. The main limitation of this compound is its reactivity, which can make it difficult to control the reaction conditions in laboratory experiments.

Future Directions

The future directions for 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid research include the development of new synthetic pathways, the study of its mechanism of action, the exploration of its biochemical and physiological effects, and the development of new catalysts. Additionally, further research is needed to explore the potential applications of this compound in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Methods

5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized using a variety of methods, including the direct reaction of formaldehyde with ethyl pyrazole-4-carboxylate, the reaction of ethyl pyrazole-4-carboxylate with formic acid, and the reaction of ethyl pyrazole-4-carboxylate with dimethylformamide. In the direct reaction of formaldehyde with ethyl pyrazole-4-carboxylate, the reaction is carried out in the presence of a base, such as sodium hydroxide, to produce this compound. In the reaction of ethyl pyrazole-4-carboxylate with formic acid, the reaction is carried out in the presence of a base, such as sodium hydroxide, to produce this compound. In the reaction of ethyl pyrazole-4-carboxylate with dimethylformamide, the reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to produce this compound.

properties

IUPAC Name

5-formyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-8-5(3-9)4(2-7-8)6(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWELNTQUYLGXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368337-66-9
Record name 5-formyl-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.